molecular formula C17H17NO4 B2581095 2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-6-ethoxyphenol CAS No. 897846-81-0

2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-6-ethoxyphenol

Cat. No.: B2581095
CAS No.: 897846-81-0
M. Wt: 299.326
InChI Key: SEZJYGBHGHATIV-WOJGMQOQSA-N
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Description

2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-6-ethoxyphenol is an organic compound characterized by its unique structure, which includes a benzodioxin ring and an ethoxyphenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-6-ethoxyphenol typically involves a multi-step process:

    Formation of the Benzodioxin Ring: The initial step involves the cyclization of catechol derivatives with ethylene glycol under acidic conditions to form the 2,3-dihydro-1,4-benzodioxin ring.

    Imination Reaction: The benzodioxin derivative is then reacted with an appropriate aldehyde or ketone to form the imine linkage. This step often requires a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the cyclization and imination steps, which can improve yield and reduce reaction times. Additionally, the use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-6-ethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The imine linkage can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using reagents such as alkyl halides or aryl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various alkyl or aryl ethers.

Scientific Research Applications

Chemistry

In organic synthesis, 2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-6-ethoxyphenol serves as a versatile intermediate for the synthesis of more complex molecules

Biology

This compound has potential applications in biological research due to its structural similarity to natural products. It can be used as a probe to study enzyme interactions and metabolic pathways involving phenolic compounds.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the benzodioxin ring and phenol group suggests possible antioxidant and anti-inflammatory activities, making it a candidate for drug development.

Industry

In the materials science industry, this compound can be used in the synthesis of polymers and resins with specific properties. Its ability to undergo various chemical modifications allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism by which 2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-6-ethoxyphenol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions. The imine and phenol groups can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-4-ethoxyphenol: Similar structure but with the ethoxy group at a different position.

    2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-6-methoxyphenol: Similar structure but with a methoxy group instead of an ethoxy group.

    2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-6-hydroxyphenol: Similar structure but with a hydroxyl group instead of an ethoxy group.

Uniqueness

The unique combination of the benzodioxin ring, imine linkage, and ethoxyphenol group in 2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-6-ethoxyphenol provides distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific electronic and steric characteristics.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yliminomethyl)-6-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-2-20-15-5-3-4-12(17(15)19)11-18-13-6-7-14-16(10-13)22-9-8-21-14/h3-7,10-11,19H,2,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZJYGBHGHATIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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